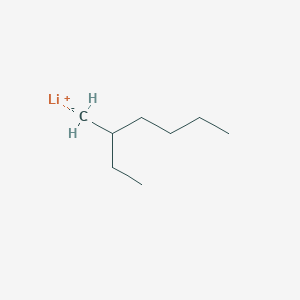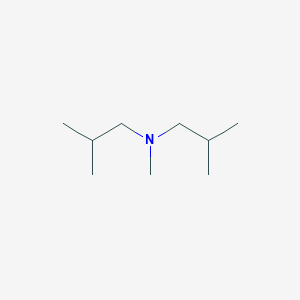![molecular formula C21H27N3OS B087529 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one CAS No. 13988-28-8](/img/structure/B87529.png)
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one is a synthetic compound that belongs to the family of thiochromeno[2,3-b]pyridin-5-one. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular function, resulting in the death of cancer cells or the inhibition of viral and bacterial replication.
Biochemical And Physiological Effects
Studies have shown that 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one exhibits significant biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one in lab experiments is its potent activity against cancer cells, viruses, and bacteria. Additionally, the compound is relatively easy to synthesize and purify, making it an attractive option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one. One direction is to further investigate the compound's mechanism of action and its potential use in the treatment of neurodegenerative diseases. Another direction is to explore the compound's potential as an antiviral and antibacterial agent, particularly in the context of emerging infectious diseases. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its efficacy and reduce toxicity.
Synthesis Methods
The synthesis of 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one involves the reaction of 2,4,9-trimethylthiochromeno[2,3-b]pyridin-5-one with diethylaminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the final product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antiviral, and antibacterial activity. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
13988-28-8 |
|---|---|
Product Name |
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one |
Molecular Formula |
C21H27N3OS |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
6-[2-(diethylamino)ethylamino]-2,4,9-trimethylthiochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C21H27N3OS/c1-6-24(7-2)11-10-22-16-9-8-13(3)20-18(16)19(25)17-14(4)12-15(5)23-21(17)26-20/h8-9,12,22H,6-7,10-11H2,1-5H3 |
InChI Key |
CYJKCTSECWDKKL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C(=CC(=N3)C)C |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C(=CC(=N3)C)C |
Other CAS RN |
13988-28-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



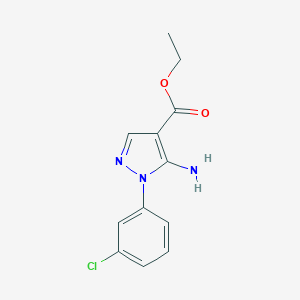
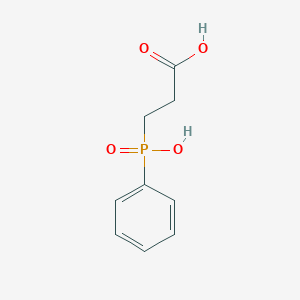


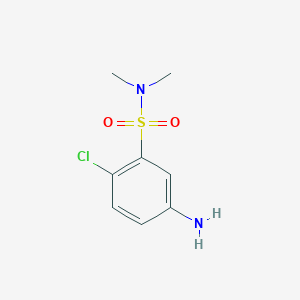
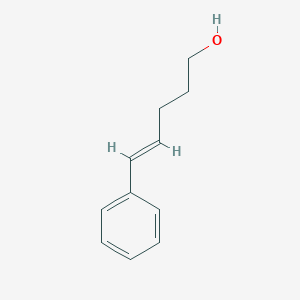



![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)
